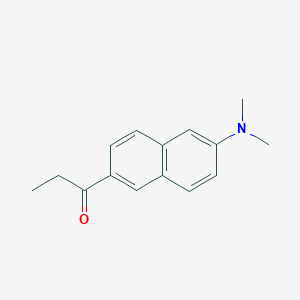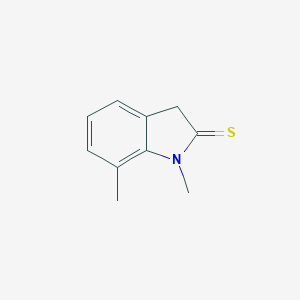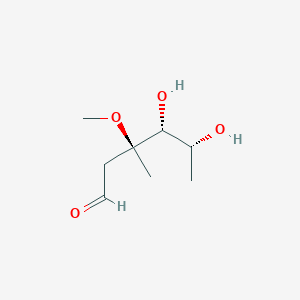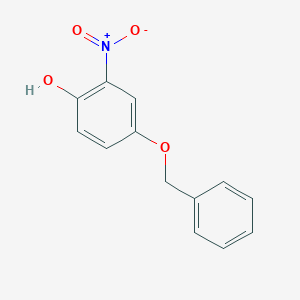
Dexamethasone dipropionate
Overview
Description
Dexamethasone dipropionate: is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. It is a derivative of dexamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions. This compound is known for its enhanced stability and prolonged duration of action compared to dexamethasone .
Mechanism of Action
Target of Action
Dexamethasone dipropionate, also known as Methaderm, primarily targets glucocorticoid receptors . These receptors play a crucial role in regulating inflammation, immune responses, and various metabolic processes .
Mode of Action
Upon binding to its target, this compound triggers a series of interactions leading to changes in gene expression . It decreases inflammation by suppressing neutrophil migration, reducing the production of inflammatory mediators, and reversing increased capillary permeability . It also suppresses the normal immune response .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, genes involved in cytokine storm, and calcium signaling . It also influences the activity of the enzyme CYP3A , which is involved in the metabolism of various substances in the body .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that dexamethasone is a substrate of CYP3A . The activity of cyp3a could be induced by dexamethasone when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics . This can impact the bioavailability of the drug .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been observed that dexamethasone treatment in severe COVID-19 inhibited pro-inflammatory and immune exhaustion pathways, circulating cytotoxic and Th1 cells, interferon (IFN) signaling, genes involved in cytokine storm, and calcium signaling . It also down-regulated anti-apoptotic genes and increased IκB-alpha protein levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the treatment of critical bone defects with rapid and effective regeneration remains a major challenge in bone remodeling. Dexamethasone, a glucocorticoid small molecule, has attracted significant research attention because of its osteoinductive, anti-inflammatory, and immunosuppressive properties .
Biochemical Analysis
Biochemical Properties
Dexamethasone dipropionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, a type of nuclear receptor, which then translocates to the nucleus and influences gene expression. The compound interacts with enzymes such as CYP3A4, which hydroxylates it to 6α- and 6β-hydroxydexamethasone . Additionally, it is involved in the regulation of inflammatory cytokines and other proteins that modulate immune responses .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It induces apoptosis in multiple myeloma cells by down-regulating nuclear factor-κB activity and activating caspase-9 through the release of second mitochondria-derived activator of caspase . The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to changes in gene expression and cellular metabolism . Furthermore, it influences the function of immune cells, reducing inflammation and modulating immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, which then translocates to the nucleus and binds to glucocorticoid response elements in the DNA . This binding alters the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins . Additionally, this compound inhibits the activity of enzymes such as phospholipase A2, reducing the production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits time-dependent pharmacokinetics, with its clearance rate increasing upon repeated administration due to auto-induction of its metabolizing enzyme, CYP3A . Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic pathways . The stability and degradation of the compound also play a crucial role in its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it reduces neuroinflammation and promotes neuroprotective mechanisms in traumatic brain injury models . At high doses, it can cause adverse effects such as hyperglycemia, weight loss, and osteoporosis . The compound’s efficacy and toxicity are dose-dependent, with higher doses leading to more pronounced effects on cellular and metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is hydroxylated by CYP3A4 to form 6α- and 6β-hydroxydexamethasone . The compound is also reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can be converted back to dexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 1 . These metabolic pathways influence the compound’s bioavailability and efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate of CYP3A, and its activity can be induced by persistent administration, leading to time-dependent pharmacokinetics . The compound can be encapsulated into nanoparticles to improve its pharmacokinetic profile and targeted delivery to inflamed tissues . This targeted delivery enhances its efficacy while reducing side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it binds to the glucocorticoid receptor and influences gene expression . The compound also upregulates the mitochondrial Tom transport system, increasing the localization of mitochondrial proteins . These targeting signals and post-translational modifications direct this compound to specific cellular compartments, enhancing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone dipropionate typically involves the esterification of dexamethasone with propionic anhydride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone dipropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert it back to dexamethasone.
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed:
Oxidation: Hydroxylated dexamethasone derivatives.
Reduction: Dexamethasone.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Dexamethasone dipropionate is used in synthetic chemistry as a starting material for the synthesis of other glucocorticoid derivatives. Its stability and reactivity make it a valuable compound for various chemical transformations .
Biology: In biological research, this compound is used to study the effects of glucocorticoids on cellular processes. It is often used in cell culture experiments to investigate its impact on gene expression, cell proliferation, and apoptosis .
Medicine: Medically, this compound is used to treat inflammatory and autoimmune conditions such as rheumatoid arthritis, asthma, and allergic reactions. Its prolonged action makes it suitable for conditions requiring long-term glucocorticoid therapy .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various drug delivery systems, including topical creams, ointments, and injectable solutions.
Comparison with Similar Compounds
Dexamethasone: The parent compound with a shorter duration of action.
Betamethasone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A glucocorticoid with a different pharmacokinetic profile.
Uniqueness: Dexamethasone dipropionate is unique due to its enhanced stability and prolonged duration of action compared to dexamethasone. This makes it particularly useful for conditions requiring sustained glucocorticoid activity .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBQSYVNNPZIQ-PKWREOPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022902 | |
| Record name | Dexamethasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55541-30-5 | |
| Record name | Dexamethasone dipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55541-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone dipropionate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055541305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3UKR54YXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)
![14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one](/img/structure/B132011.png)
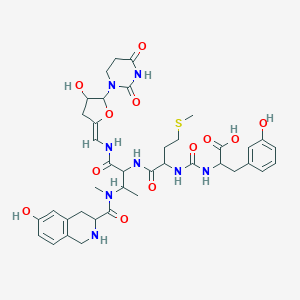

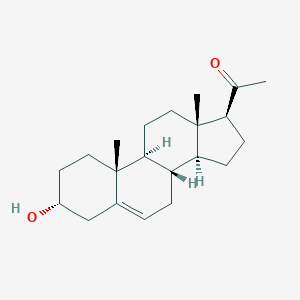
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)

